4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenol, also known as HFPO-DA or GenX, is a fluorinated organic compound that has gained attention in recent years due to its widespread use in industrial processes and potential impact on human health and the environment.
Scientific Research Applications
Synthesis and Material Applications
The synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, a closely related compound, was achieved through the reaction of phenol with hexafluoroacetone. Its crystal structure, characterized by X-ray analysis, reveals strong intermolecular hydrogen bonds forming two-dimensional layers. This compound's electronic structure suggests potential applications in fluoro-containing materials, predicting its utility in synthesizing organic fluoro-containing polymers due to the reactivity of its hydroxyl groups (Li, Shen, & Zhang, 2015).
Environmental and Biological Effects
A study on branched para-nonylphenols, including derivatives of phenol, evaluated their estrogenic activity using yeast estrogen screen system. This research is critical for understanding the environmental impact of such compounds, especially their estrogenic equivalent concentrations in technical mixtures, which were predictively evaluated for their potential estrogenic activity (Katase et al., 2008).
Advanced Material Properties
Investigations into organic light-emitting diodes (OLEDs) have utilized derivatives of phenol as ancillary ligands in iridium complexes, showing improved device performances and low efficiency roll-off. This highlights the role of such compounds in developing high-efficiency OLEDs with stable outputs at high luminance levels (Jin et al., 2014).
Antibacterial and Antifungal Properties
A novel phenolic compound isolated from the endophytic fungus Pestalotiopsis mangiferae demonstrated potent antibacterial and antifungal activity. This discovery adds to the understanding of phenolic compounds' role in natural product research for developing new antimicrobial agents (Subban, Subramani, & Johnpaul, 2013).
Reactive Oxygen Species Detection
Novel fluorescence probes have been developed for selectively detecting highly reactive oxygen species, showcasing the versatility of phenol derivatives in biochemical applications. This research provides tools for studying the roles of reactive oxygen species in various biological and chemical processes (Setsukinai et al., 2003).
properties
IUPAC Name |
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F7O/c10-7(8(11,12)13,9(14,15)16)5-1-3-6(17)4-2-5/h1-4,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCZBEORMIKDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10896315 |
Source
|
Record name | 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71360-30-0 |
Source
|
Record name | 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.